molecular formula C23H22N4O4S B2733894 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223830-42-9

7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2733894
CAS No.: 1223830-42-9
M. Wt: 450.51
InChI Key: RUBIEFCUOUDWIY-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex [1,2,4]triazolo[4,3-a]pyrazin-8-one core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The core structure is further functionalized with 4-ethoxyphenyl groups at the 7-position and a thioether-linked 2-(4-ethoxyphenyl)-2-oxoethyl side chain at the 3-position. This specific architecture suggests potential for high affinity and selectivity in biological systems, making it a valuable candidate for drug discovery programs. Triazolopyrazine derivatives are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as tool compounds for probing biological pathways. Researchers can utilize this compound in various applications, including but not limited to, the development of kinase inhibitors, GPCR-targeted ligands, and enzyme modulators. Its structure indicates potential for use in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block in the construction of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1223830-42-9

Molecular Formula

C23H22N4O4S

Molecular Weight

450.51

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C23H22N4O4S/c1-3-30-18-9-5-16(6-10-18)20(28)15-32-23-25-24-21-22(29)26(13-14-27(21)23)17-7-11-19(12-8-17)31-4-2/h5-14H,3-4,15H2,1-2H3

InChI Key

RUBIEFCUOUDWIY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is part of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3SC_{24}H_{26}N_4O_3S, with a molecular weight of approximately 454.56 g/mol. The structure includes a triazole ring fused with a pyrazine moiety and features ethoxyphenyl and thioether functional groups that are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole and subsequent modifications to introduce the ethoxyphenyl and thioether groups. The following general synthetic route can be outlined:

  • Formation of Triazole : Using 5-amino-1-phenyl-1H-1,2,4-triazoles as starting materials.
  • Substitution Reactions : Introducing the ethoxyphenyl and thioether groups through nucleophilic substitutions.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, a related compound showed notable antiproliferative effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values indicating effective inhibition at low concentrations:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23117.83
Compound BMCF-719.73

These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity, likely through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression (e.g., c-Met and VEGFR-2), suggesting that this compound may interact with similar targets.
  • Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antitumor Activity : A study evaluated several derivatives for their antitumor efficacy using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity against breast cancer cell lines, establishing a dose-response relationship crucial for therapeutic development.
  • Mechanistic Insights : Research involving docking studies has provided insights into the binding affinities of these compounds with target proteins, elucidating potential pathways through which they exert their effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethoxyphenyl vs. Thioether vs. Thioxo: The thioether linkage in the target compound may confer greater stability than the thioxo group in 7-(4-fluorobenzyl)-3-thioxo derivatives, which are prone to oxidation .

Solubility: The 7-(4-fluorobenzyl) derivative is sparingly soluble in methanol but freely soluble in polar aprotic solvents (DMF, DMSO) . The target compound likely shares similar solubility due to structural parallels.

Analytical Methods

Quantitative determination methods vary based on substituent reactivity:

  • Potentiometric Titration: Used for 7-(4-fluorobenzyl)-3-thioxo derivatives in non-aqueous media (acetic acid/anhydride) with 0.1 M perchloric acid, achieving 99.0–101.0% accuracy and 0.22% uncertainty .
  • HPLC : Employed for impurity profiling (e.g., oxidation byproducts) in fluorobenzyl-substituted analogs .

For the target compound, potentiometric titration is plausible given its basic nitrogen centers, though method validation data are absent in the provided evidence.

Pharmacological Considerations

No direct pharmacological data for the target compound are available in the provided sources. However, triazolopyrazinones are broadly explored for antimicrobial and anticancer activities . Substituents like ethoxyphenyl may modulate target binding affinity, though further studies are required.

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